molecular formula C19H21N5O2 B2636024 2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878735-59-2

2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2636024
CAS RN: 878735-59-2
M. Wt: 351.41
InChI Key: ILEYUDIQDNRAMS-UHFFFAOYSA-N
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Description

2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione, commonly known as theophylline, is a methylxanthine drug that is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a potent bronchodilator that acts by relaxing the smooth muscles of the airways, thereby improving the airflow to the lungs. In addition to its bronchodilator effects, theophylline also has other pharmacological actions, including anti-inflammatory and immunomodulatory effects.

Scientific Research Applications

Mesoionic Purinone Analogs

Mesoionic purinone analogs, related to the class of compounds that include 2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione, have been synthesized and examined for their chemical properties. These compounds predominantly exist in a specific tautomeric form and exhibit unique reactivity towards hydrolytic ring-opening reactions. The research indicates the potential utility of these compounds in the development of novel heterocyclic compounds through 1,3-dipolar cycloaddition reactions (Coburn & Taylor, 1982).

Synthesis of Purine Diones

Another study focused on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, highlighting the versatility of purine-based compounds in chemical synthesis. The research demonstrates the methodological advancements in creating complex purine diones, which could have implications in pharmaceutical chemistry and materials science (Simo, Rybár, & Alföldi, 1998).

Hepatoprotective Activity

The synthesis and biological evaluation of purine derivatives for hepatoprotective activity have been reported. This study illustrates the potential therapeutic applications of purine derivatives in treating liver diseases. Among various synthesized compounds, specific purine derivatives showed significant hepatoprotective effects, suggesting their potential as lead compounds for further drug development (Ram, Goel, Sarkhel, & Maulik, 2002).

Antitumor Activity and Vascular Relaxing Effect

Research into the synthesis and biological activities of novel purine derivatives, including antitumor and vascular relaxing effects, highlights the diverse pharmacological potentials of purine-based compounds. This work exemplifies the exploration of purine analogs for their application in cancer therapy and cardiovascular diseases (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

properties

IUPAC Name

2,4,7,8-tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-11-8-6-7-9-14(11)10-23-12(2)13(3)24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEYUDIQDNRAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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